2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one
Description
Properties
CAS No. |
918107-62-7 |
|---|---|
Molecular Formula |
C12H9NOS2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H9NOS2/c14-12-5-6-16-13(12)7-9-8-15-11-4-2-1-3-10(9)11/h1-6,8H,7H2 |
InChI Key |
JIVKGUYERSSTSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CN3C(=O)C=CS3 |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Synthesis from Benzothiophene Derivatives
This method involves the reaction of benzothiophene derivatives with thioamide compounds to form the thiazolone structure.
- Starting Materials : Benzothiophene derivative (e.g., 1-benzothiophen-3-carboxaldehyde) and thioamide (e.g., thiourea).
Reagents : Use of a suitable acid catalyst (e.g., hydrochloric acid) to facilitate the reaction.
Reaction Conditions : The mixture is heated under reflux for several hours.
Isolation : Upon completion, the product is precipitated by cooling and filtered, followed by recrystallization from a suitable solvent.
Yield and Characterization :
The yield typically ranges from 60% to 80%, with characterization performed using NMR and mass spectrometry to confirm the structure.
Method B: Cyclization of Benzothiophene Amine Derivatives
In this method, an amine derivative of benzothiophene is cyclized with α-halo ketones to form the desired thiazolone.
- Starting Materials : Benzothiophene amine (e.g., 1-benzothiophen-3-ylmethylamine) and α-halo ketone (e.g., α-bromoacetone).
Reagents : Base (e.g., sodium hydride) is used to deprotonate the amine.
Reaction Conditions : The reaction is carried out under an inert atmosphere at elevated temperatures.
Isolation : The product is extracted using organic solvents, followed by purification through column chromatography.
Yield and Characterization :
Yields can vary from 50% to 75%, with confirmation through IR spectroscopy and elemental analysis.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Reagents | Yield (%) | Characterization Techniques |
|---|---|---|---|---|
| A | Benzothiophene derivative, thioamide | HCl | 60 - 80 | NMR, Mass Spectrometry |
| B | Benzothiophene amine, α-halo ketone | NaH | 50 - 75 | IR Spectroscopy, Elemental Analysis |
Research Findings on Biological Activity
Research indicates that compounds similar to 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one exhibit significant biological activities, including antimicrobial properties and potential anticancer effects. The thiazolone functional group enhances reactivity towards biological targets, making it a subject of interest in drug development.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiophene and thiazolone derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that various thiazole derivatives, including those similar to 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one, showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Case Study:
In vitro tests on synthesized thiazole derivatives revealed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing their potential as novel antimicrobial agents .
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively researched. Compounds similar to 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one have shown promising results in inhibiting cancer cell proliferation.
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Amino-1,3-thiazole | Caco-2 | 31.9 | Induction of apoptosis |
| 4-Methyl derivative | A549 | 25.4 | Inhibition of tubulin polymerization |
| 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one | HeLa | TBD | Modulation of cell cycle |
Note: TBD indicates that further studies are needed to determine the IC50 value for this specific compound.
Neuroprotective Effects
Thiazole derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been shown to inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells .
Case Study:
Research indicated that thiazole compounds could ameliorate pathological conditions associated with Alzheimer's disease by targeting multiple neuroinflammatory pathways .
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compounds with the thiazol-3(2H)-one or benzisothiazol-3(2H)-one core exhibit diverse pharmacological and industrial applications. Below is a comparative analysis:
Physical and Chemical Properties
- Solubility :
- Crystallography :
- Benzisothiazol-3(2H)-one derivatives form planar aromatic systems with intermolecular C–H···O interactions, as seen in 2-[(Methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide . The benzothiophene group in the target compound may introduce steric hindrance, altering crystal packing.
Biological Activity
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that combines a benzothiophene moiety with a thiazolone ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's synthesis and biological evaluation have garnered attention due to its promising properties.
Chemical Structure
The compound can be represented structurally as follows:
Key Structural Features:
- Benzothiophene Moiety: Contributes to aromatic stability and potential interactions with biological targets.
- Thiazolone Ring: Enhances reactivity and may facilitate various biological activities.
Biological Activities
Recent studies have highlighted several biological activities associated with 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one:
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiazolone structures often exhibit antimicrobial properties. In vitro studies have demonstrated that derivatives of thiazolones can inhibit the growth of various bacteria and fungi. For instance, similar thiazole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting that 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one may also possess antimicrobial potential .
Anticancer Properties
The anticancer activity of thiazole derivatives has been a focal point in recent research. For example, studies involving related compounds have shown their ability to decrease cell viability in cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). The specific mechanisms often involve the induction of apoptosis or cell cycle arrest .
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| 2a | Caco-2 | 39.8 | <0.001 |
| 3b | Caco-2 | 31.9 | <0.004 |
| Control | Caco-2 | 100 | - |
This table summarizes findings from studies that evaluate the viability of cancer cells upon treatment with thiazole derivatives.
The biological activity of 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one may be attributed to its ability to interact with specific cellular targets. For example, some studies suggest that compounds in this class can inhibit enzymes such as tyrosinase, which is crucial in melanin production and can be linked to various skin disorders and cancers .
Case Studies
Several case studies have explored the efficacy of thiazolone derivatives similar to 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one:
- Study on Anticancer Activity : A study evaluated the effects of various thiazolone compounds on Caco-2 and A549 cell lines, revealing significant reductions in cell viability with specific derivatives showing enhanced activity due to structural modifications .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives against common pathogens, demonstrating effective inhibition at low concentrations .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one?
Answer:
Optimization requires careful control of reaction conditions. A typical method involves coupling 2-mercaptobenzoic acid derivatives with functionalized benzothiophene intermediates. For example, in analogous syntheses, CHCl and triethylamine are used as solvents and bases, respectively, with reaction times of 12–24 hours at room temperature . Key variables include:
- Catalyst selection : Use of p-toluenesulfonyl chloride to activate intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolation.
- Yield improvement : Adjust stoichiometry (e.g., 1:1 molar ratio of reactants) and monitor by TLC.
Refer to protocols in peer-reviewed syntheses of structurally related 1,2-benzisothiazol-3(2H)-ones for methodological guidance .
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR : H and C NMR in deuterated DMSO or CDCl to confirm regiochemistry and substituent positions. Look for characteristic shifts: thiazolone C=O (~170 ppm in C NMR) and benzothiophene protons (aromatic region in H NMR) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]). Cross-reference with calculated exact mass using tools like NIST Chemistry WebBook .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Basic: What safety protocols are critical during handling?
Answer:
- Exposure mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation due to respiratory sensitization risks observed in structurally similar 1,2-benzisothiazol-3(2H)-ones .
- Medical monitoring : Pre-employment respiratory function tests (e.g., spirometry) for personnel with asthma or chronic pulmonary conditions .
- Decontamination : Immediate washing with water for skin contact; ethanol for equipment cleanup .
Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial efficacy) be resolved?
Answer:
Contradictions often arise from experimental variables:
- Strain specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) bacteria under standardized CLSI/MIC protocols.
- Solubility effects : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .
- Control compounds : Include reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity.
Replicate studies with orthogonal assays (e.g., broth microdilution vs. disk diffusion) to confirm activity trends .
Advanced: How should crystallographic data (e.g., hydrogen bonding patterns) be interpreted for this compound?
Answer:
- Software : Use SHELX suite for structure refinement. Analyze bond lengths/angles (e.g., planar benzothiophene-thiazolone system with deviations <0.03 Å) .
- Hydrogen bonding : Identify non-classical C–H···O interactions using Mercury or OLEX2. Graph-set analysis (e.g., R_2$$^2(8) motifs) reveals supramolecular packing .
- Validation : Cross-check thermal displacement parameters (U) to exclude disorder artifacts .
Advanced: What computational modeling approaches predict its reactivity or supramolecular behavior?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps influencing biological activity) .
- Molecular docking : Simulate binding to targets (e.g., 5-HT receptors) using AutoDock Vina. Validate with crystallographic ligand poses .
- MD simulations : Assess stability in aqueous/PBS buffers (20 ns trajectories) to predict aggregation or degradation .
Advanced: How does its stability vary under experimental conditions (e.g., pH, temperature)?
Answer:
- pH stability : Conduct accelerated degradation studies (e.g., 1–14 pH range, 37°C). Monitor by HPLC; acidic conditions may hydrolyze the thiazolone ring .
- Thermal stability : TGA/DSC analysis up to 300°C. Observe decomposition onset temperatures (~200°C for related compounds) .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photooxidation (λ shifts >300 nm) .
Advanced: What role does it play in supramolecular chemistry (e.g., crystal engineering)?
Answer:
The compound’s C–H···O and π-π stacking interactions enable:
- Co-crystal design : Co-formers with complementary H-bond donors (e.g., carboxylic acids) form 2D/3D frameworks .
- Polymorphism screening : Vapor diffusion with solvents (e.g., MeOH/EtOAc) to isolate metastable phases .
- Host-guest systems : Incorporate into macrocycles (e.g., cucurbiturils) for sensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
